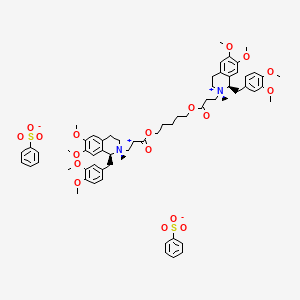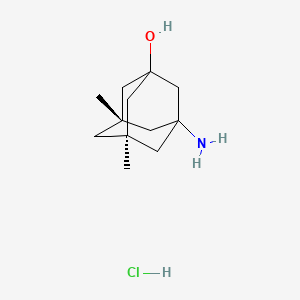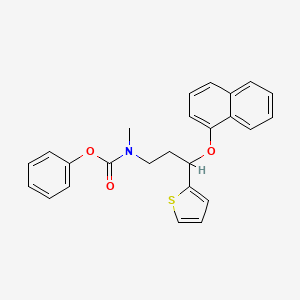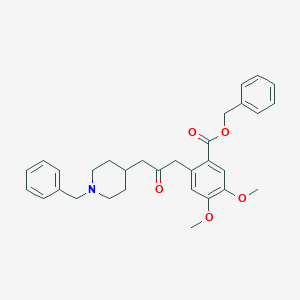![molecular formula C28H16Cl4N2O2 B13856670 1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes two indoline units connected by a central dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione typically involves the reaction of 2,6-dichloroaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Aplicaciones Científicas De Investigación
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-dichlorophenyl)-2-indolinone: Shares a similar indoline structure but lacks the dione linkage.
Bis(2,6-dichlorophenyl) disulfide: Contains dichlorophenyl groups but differs in its sulfur linkage.
(1E,4E)-1,5-Bis(2,6-dichlorophenyl)-1,4-pentadien-3-one: Features a conjugated diene system instead of the indoline units.
Uniqueness
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione is unique due to its dual indoline structure connected by a central dione, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C28H16Cl4N2O2 |
|---|---|
Peso molecular |
554.2 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-5-[1-(2,6-dichlorophenyl)-2-oxo-3H-indol-5-yl]-3H-indol-2-one |
InChI |
InChI=1S/C28H16Cl4N2O2/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(33)35)16-8-10-24-18(12-16)14-26(36)34(24)28-21(31)5-2-6-22(28)32/h1-12H,13-14H2 |
Clave InChI |
WMPLVDWUQBXFDM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C(=O)C4)C5=C(C=CC=C5Cl)Cl)N(C1=O)C6=C(C=CC=C6Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)

![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)

![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)

![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)



